hydrogen bonding network in acetic acid cyclohexane-1,2-diamine complexes
hydrogen bonding network in acetic acid cyclohexane-1,2-diamine complexes
Title: Supramolecular Architecture and Dynamic Hydrogen Bonding Networks in Acetic Acid–Cyclohexane-1,2-Diamine Complexes
Executive Summary The interaction between cyclohexane-1,2-diamine (DACH) and acetic acid represents a foundational motif in supramolecular chemistry, organocatalysis, and coordination chemistry. This technical guide explores the thermodynamic, structural, and dynamic properties of the hydrogen bonding networks formed within these complexes. By analyzing static crystallographic data and dynamic solution-state behaviors—such as the molecular torsion balance mechanism in foldamers—we provide a comprehensive framework for researchers leveraging these networks in drug development, chiral sensing, and advanced materials design.
Structural Foundations of the DACH-Acetate Hydrogen Bond Network
The core interaction between DACH and acetic acid is governed by proton transfer, yielding cyclohexane-1,2-diammonium acetate. This ionization generates a dense array of charge-assisted hydrogen bonds ( N+−H⋯O− ), which possess significantly higher interaction energies (~15–20 kcal/mol) compared to neutral hydrogen bonds[1].
Causality of Network Geometry: The stereochemistry of the DACH scaffold strictly dictates the spatial trajectory of these bonds. In the trans-1,2-diaminocyclohexane isomer, the diequatorial positioning of the ammonium groups creates a divergent hydrogen-bonding vector. When coordinated with the bidentate hydrogen-bond acceptor profile of the acetate anion, this geometry naturally propagates into extended 2D sheets and 3D polymeric networks. Conversely, cis-DACH derivatives often promote discrete, closed-loop hydrogen-bonded dimers due to the convergent nature of their axial-equatorial substituents.
Dynamic Reorganization: The Molecular Torsion Balance
While solid-state networks highlight static stability, solution-state DACH-acetate interactions exhibit profound dynamic responsiveness. A premier example is the behavior of symmetrical oligourea foldamers synthesized from meso-cyclohexane-1,2-diamine[2].
Mechanistic Insight & Causality of Inversion: In non-polar solvents, these foldamers exist in a dynamic equilibrium between two alternative helical screw-sense conformers. The dominant conformation is dictated by the internal hydrogen-bonding polarity (donors pointing toward the "N-terminus"). However, upon the introduction of an achiral anionic guest like acetate, the system undergoes a dramatic structural reorganization. The strong intermolecular hydrogen bonding between the acetate anion and the urea protons outcompetes the internal hydrogen-bond network[3].
To maximize the binding enthalpy with the acetate guest, the foldamer acts as a "molecular spring torsion balance," forcibly inverting its helical screw sense to expose an optimal hydrogen-bond donor pocket[4]. This guest-induced polarity reversal is a critical mechanism for designing responsive drug delivery vehicles and smart sensors.
Transition Metal Coordination and Secondary Sphere Interactions
In coordination chemistry, acetic acid derivatives of DACH—most notably trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA)—serve as robust hexadentate ligands[5]. When these ligands complex with transition metals (e.g., Co(III), Cd(II), or Fe(III)), the primary coordination sphere is locked by the metal-ligand bonds.
However, the uncoordinated acetate oxygen atoms and protonated amine residues frequently engage in secondary sphere hydrogen bonding. For instance, in complex salts like [Co(bpcd)]PF6, the acetate groups participate in an intricate hydrogen-bonding network with solvent molecules and counterions, which is critical for stabilizing the crystal lattice and influencing the complex's solubility and redox potential[6]. Furthermore, these hydrogen-bonding networks can actively assist in catalysis, such as in nonheme manganese-catalyzed remote hydroxylations where acetic acid acts as a crucial additive to activate oxidants via solvent-assisted hydrogen bonding[7].
Quantitative Analysis of Hydrogen Bond Parameters
To facilitate molecular modeling and computational drug design, the typical geometric parameters of the DACH-acetate hydrogen bonding network are summarized below.
| Interaction Type | Donor-Acceptor Atom Pair | Average Distance (Å) | Average Angle (°) | Structural Role |
| Charge-Assisted | N+⋯O− (Acetate) | 2.72 – 2.85 | 165 – 178 | Primary 3D network propagation[1] |
| Neutral Urea-Acetate | N⋯O− (Acetate) | 2.80 – 2.95 | 155 – 170 | Guest binding in foldamers[2] |
| Secondary Sphere | O⋯O (Water-Acetate) | 2.65 – 2.75 | 160 – 175 | Crystal lattice stabilization[6] |
| Intramolecular Urea | N⋯O (Urea-Urea) | 2.90 – 3.10 | 140 – 160 | Helical folding (pre-acetate binding)[3] |
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the following self-validating protocols detail the characterization of both static and dynamic DACH-acetate networks.
Protocol 1: Crystallization of DACH-Acetate Supramolecular Networks Objective: Isolate diffraction-quality single crystals to map the 3D hydrogen-bonding network.
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Preparation: Dissolve 1.0 mmol of trans-cyclohexane-1,2-diamine in 5.0 mL of anhydrous ethanol.
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Acidification: Slowly add 2.0 mmol of glacial acetic acid dropwise under continuous stirring at 25°C. A highly exothermic protonation occurs, forming the diammonium diacetate salt.
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Solvent Layering: Transfer the homogeneous solution to a narrow crystallization tube. Carefully layer 10.0 mL of a non-polar anti-solvent (e.g., diethyl ether or hexane) over the ethanol layer to create a sharp interface.
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Slow Diffusion: Seal the tube and incubate at 4°C for 72–96 hours. The slow diffusion of the anti-solvent reduces the dielectric constant of the medium, driving the self-assembly of the charge-assisted hydrogen bond network.
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Validation: Harvest the resulting crystals and analyze via Single-Crystal X-Ray Diffraction (SCXRD). The presence of continuous N+−H⋯O− linkages without solvent inclusion validates a tightly packed 3D network[1].
Protocol 2: NMR and CD Titration for Dynamic Foldamer Inversion Objective: Quantify the structural reorganization of DACH-based oligourea foldamers upon acetate binding.
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Baseline Measurement: Prepare a 50 µM solution of the meso-DACH oligourea foldamer in anhydrous acetonitrile. Record the baseline Circular Dichroism (CD) spectrum (typically showing a characteristic 2.5-helical signature) and the 1H-NMR spectrum.
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Titration: Sequentially add aliquots of a standard solution of tetrabutylammonium acetate (TBAA) in acetonitrile (from 0.1 to 10.0 equivalents).
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Equilibration: Allow 5 minutes of equilibration per addition to ensure complete reorganization of the molecular torsion balance.
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Data Acquisition: Record the CD and NMR spectra after each addition.
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Self-Validation: Plot the CD intensity at the λmax against the acetate concentration. The presence of a sharp isodichroic point across the titration spectra mathematically validates a clean two-state conformational transition (screw-sense inversion) without the formation of off-target intermediate aggregates[2].
Visualizing the Workflows and Networks
Fig 1. Supramolecular assembly and dynamic reorganization pathways of DACH-acetate complexes.
Fig 2. Experimental workflow for the structural and dynamic characterization of H-bond networks.
References
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[2] Competing Hydrogen-Bond Polarities in a Dynamic Oligourea Foldamer: A Molecular Spring Torsion Balance. Journal of the American Chemical Society. URL: [Link]
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[3] Competing Hydrogen-Bond Polarities in a Dynamic Oligourea Foldamer: A Molecular Spring Torsion Balance. SciSpace. URL: [Link]
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[4] Supporting Information: Competing Hydrogen-Bond Polarities in a Dynamic Oligourea Foldamer. Journal of the American Chemical Society. URL: [Link]
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[7] Hydrogen Bonding-Assisted and Nonheme Manganese-Catalyzed Remote Hydroxylation of C–H Bonds in Nitrogen-Containing Molecules. Journal of the American Chemical Society. URL: [Link]
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[5] The Structure of the Seven-Coordinate trans-1,2-Diaminocyclohexane-N,N'-tetraacetatoaquoferrate(III) Ion in Crystals of the Calcium Salt. Journal of the American Chemical Society. URL: [Link]
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[6] Crystal structure of {2,2′-[N,N′-bis(pyridin-2-ylmethyl)cyclohexane-trans-1,2-diyldi(nitrilo)]diacetato}cobalt(III) hexafluoridophosphate. PubMed Central (PMC). URL: [Link]
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[1] trans-N,N,N′,N′-Tetrakis(carboxymethyl)cyclohexane-1,2-diammonium tetrachloridocadmium(II) tetrahydrate. Acta Crystallographica Section E (via ResearchGate). URL: [Link]
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